Ignavine
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Overview
Description
Ignavine is a novel compound identified as an allosteric modulator of the μ opioid receptor. It is derived from the processed tuber of the Aconitum species, which has been traditionally used in Japanese medicine for pain management. This compound has shown potential in enhancing the analgesic effects of opioid receptor agonists, making it a promising candidate for pain management strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ignavine involves the extraction from the processed Aconiti tuber. The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature. it is known that the extraction process involves pharmacokinetic analysis to isolate this compound from other components of the Aconiti tuber .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes from the Aconiti tuber. This would include steps such as solvent extraction, chromatography, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Ignavine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions involving this compound have not been extensively studied.
Substitution: this compound can participate in substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of this compound .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce substituted this compound compounds .
Scientific Research Applications
Ignavine has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a modulator of opioid receptors.
Biology: Research on this compound focuses on its interactions with biological systems, particularly its binding to the μ opioid receptor.
Medicine: this compound shows promise in pain management due to its ability to enhance the effects of opioid receptor agonists. It has been studied for its analgesic effects in vivo.
Mechanism of Action
Ignavine exerts its effects by binding to the μ opioid receptor. It acts as an allosteric modulator, meaning it binds to a site on the receptor distinct from the active site. This binding induces a conformational change in the receptor, enhancing the response to opioid receptor agonists such as D-Ala(2)-N-Me-Phe(4)-Gly-ol(5)-enkephalin (DAMGO), endomorphin-1, and morphine. At higher concentrations, this compound can inhibit the response, demonstrating its dual modulatory activity .
Comparison with Similar Compounds
Aconitine: Another compound derived from the Aconitum species, known for its toxic properties and use in traditional medicine.
Morphine: A well-known opioid receptor agonist used for pain management.
Endomorphin-1: An endogenous opioid peptide that binds to the μ opioid receptor.
Uniqueness of Ignavine: this compound is unique in its ability to modulate the μ opioid receptor allosterically. Unlike direct agonists such as morphine, this compound enhances the effects of other agonists at low concentrations and inhibits them at higher concentrations. This dual activity makes this compound a promising candidate for developing new pain management strategies with potentially reduced side effects .
Properties
Molecular Formula |
C27H31NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
[(3R,4R,5R,11S,13R,16R,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate |
InChI |
InChI=1S/C27H31NO5/c1-13-15-8-16-20-26-11-18(33-23(31)14-6-4-3-5-7-14)22(30)24(2)12-28(20)17(19(24)26)10-25(16,21(13)29)27(26,32)9-15/h3-7,15-22,29-30,32H,1,8-12H2,2H3/t15-,16?,17+,18+,19+,20?,21+,22-,24-,25?,26?,27-/m0/s1 |
InChI Key |
FOIZZXKAYVIZQC-HBFXMWHYSA-N |
SMILES |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
Isomeric SMILES |
C[C@]12CN3[C@H]4[C@H]1C5(C3C6C[C@H]7C[C@@]5(C6(C4)[C@@H](C7=C)O)O)C[C@H]([C@@H]2O)OC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CC12CN3C4C1C5(C3C6CC7CC5(C6(C4)C(C7=C)O)O)CC(C2O)OC(=O)C8=CC=CC=C8 |
Synonyms |
ignavine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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